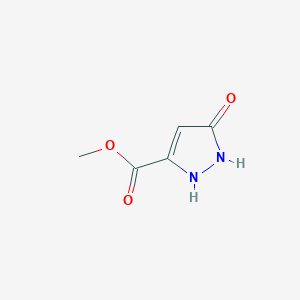

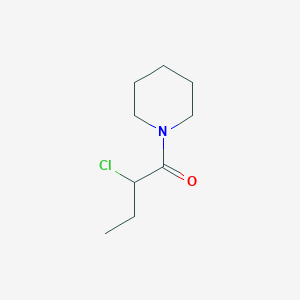

![molecular formula C8H5ClN2O B6593965 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-35-6](/img/structure/B6593965.png)

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

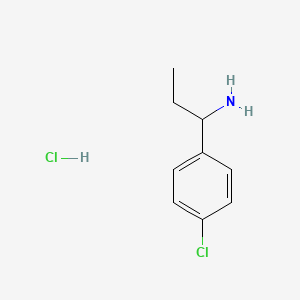

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 881841-35-6 . It has a molecular weight of 180.59 . The IUPAC name for this compound is 5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis is often assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The reaction mechanisms often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Fluorescent Molecular Rotor Studies

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives have been utilized in the synthesis of fluorescent molecular rotors (FMRs). These FMRs demonstrate significant viscosity sensing properties and show up to 31-fold enhancement in emission intensity in viscous environments. This research highlights their potential applications in studying microenvironments and molecular interactions (Jadhav & Sekar, 2017).

Synthesis of Heterocyclic Chalcones

This compound has been involved in the synthesis of novel heterocyclic chalcones and dipyrazolopyridines. The versatility in forming various chalcone analogues illustrates the adaptability of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in synthetic organic chemistry, leading to compounds with potential biological activities (Quiroga et al., 2010).

Development of Novel Photoluminescent Materials

Researchers have synthesized novel compounds using 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde for exploring photoluminescent properties. These studies are crucial for the development of new materials with potential applications in optoelectronics and sensor technologies (Ge et al., 2014).

Applications in Biological Imaging

This chemical has been used in the construction of fluorescent probes for hypochlorite, demonstrating fast detection capabilities. Such probes have practical applications in biological imaging, providing valuable tools for biomedical research and diagnostics (Wu et al., 2016).

Synthesis of Coordination Polymers

The ligands derived from 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde have been instrumental in synthesizing coordination polymers with unique photoluminescent and magnetic properties. These findings are significant in material science, especially in the development of novel luminescent materials and magnetic compounds (Jiang & Yong, 2019).

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Mecanismo De Acción

Target of Action

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a derivative of imidazo[1,2-a]pyridines , which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines, in general, are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Propiedades

IUPAC Name |

5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSSFFSMLCEHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.